molecular formula C17H17ClN4O4S B2747207 2-[(2-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251632-18-4

2-[(2-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2747207
CAS No.: 1251632-18-4
M. Wt: 408.86
InChI Key: OTOUKBWMJBOOLR-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound belonging to the class of [1,2,4]triazolo[4,3-a]pyridines This compound is characterized by its unique structure, which includes a chlorobenzyl group, a morpholinosulfonyl group, and a triazolo-pyridine core

Preparation Methods

The synthesis of 2-[(2-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolo-pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.

    Introduction of the chlorobenzyl group: This step involves a nucleophilic substitution reaction where the triazolo-pyridine core is reacted with a chlorobenzyl halide under basic conditions.

    Attachment of the morpholinosulfonyl group: This is typically done through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[(2-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with molecular targets such as kinases. For example, it inhibits c-Met kinase by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cellular signaling pathways that are essential for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 2-[(2-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one include other [1,2,4]triazolo[4,3-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its potent activity against c-Met kinase, making it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S/c18-15-4-2-1-3-13(15)11-22-17(23)21-12-14(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOUKBWMJBOOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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